molecular formula C8H13B B1279345 1-(Bromomethylene)-4-methylcyclohexane CAS No. 77842-32-1

1-(Bromomethylene)-4-methylcyclohexane

Cat. No.: B1279345
CAS No.: 77842-32-1
M. Wt: 189.09 g/mol
InChI Key: APDZMZZCCYYOQD-UHFFFAOYSA-N
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Description

1-(Bromomethylene)-4-methylcyclohexane is an organic compound characterized by a bromomethylene group attached to a cyclohexane ring substituted with a methyl group

Scientific Research Applications

1-(Bromomethylene)-4-methylcyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethylene)-4-methylcyclohexane can be synthesized through several methods. One common approach involves the bromination of 4-methylcyclohexanone followed by a Wittig reaction to introduce the bromomethylene group. The reaction conditions typically involve the use of phosphorus ylides and a suitable base under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethylene)-4-methylcyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethylene group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Addition Reactions: The double bond in the bromomethylene group can undergo addition reactions with electrophiles, leading to the formation of new compounds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Addition Reactions: Electrophiles such as hydrogen halides, halogens, and other reactive species are used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted cyclohexanes.

    Addition Reactions: Products include halogenated cyclohexanes and other addition products.

    Oxidation and Reduction: Products include alcohols, ketones, and other oxidized or reduced derivatives.

Mechanism of Action

The mechanism of action of 1-(Bromomethylene)-4-methylcyclohexane involves its interaction with molecular targets through its bromomethylene group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition, receptor binding, and other molecular interactions.

Comparison with Similar Compounds

  • 1-(Chloromethylene)-4-methylcyclohexane
  • 1-(Iodomethylene)-4-methylcyclohexane
  • 1-(Fluoromethylene)-4-methylcyclohexane

Comparison: 1-(Bromomethylene)-4-methylcyclohexane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated compounds may not be as effective.

Properties

IUPAC Name

1-(bromomethylidene)-4-methylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br/c1-7-2-4-8(6-9)5-3-7/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDZMZZCCYYOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=CBr)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438887
Record name 1-(Bromomethylene)-4-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77842-32-1
Record name 1-(Bromomethylene)-4-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Bromomethylene)-4-methylcyclohexane
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1-(Bromomethylene)-4-methylcyclohexane
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1-(Bromomethylene)-4-methylcyclohexane
Reactant of Route 4
1-(Bromomethylene)-4-methylcyclohexane
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1-(Bromomethylene)-4-methylcyclohexane
Reactant of Route 6
1-(Bromomethylene)-4-methylcyclohexane

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